Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

protodeboronation kinetics pyridyl boronic acid stability Suzuki coupling pre‑activation

Free pyridine boronic acids are plagued by rapid protodeboronation at neutral pH-2-pyridyl analogs exhibit half-lives of only 25-50 s at pH 7 and 70 °C, compromising coupling yields and demanding fresh preparation. This pinacol boronate ester eliminates that liability. • Pre-activated & shelf-stable: directly installs the 2-carbomethoxy-5-pyridyl fragment via Suzuki-Miyaura coupling without prior hydrolysis, avoiding the decomposition pathways documented for heteroaryl boronic acids. • Step-economy advantage: bypasses the separate metal-catalyzed borylation of methyl 5-bromopicolinate, enabling late-stage functionalization compatible with sensitive substrates. • Reproducible performance: defined stoichiometry and ≥97% HPLC purity ensure consistent outcomes across high-throughput experimentation arrays.

Molecular Formula C13H18BNO4
Molecular Weight 263.1 g/mol
CAS No. 957065-99-5
Cat. No. B1393108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
CAS957065-99-5
Molecular FormulaC13H18BNO4
Molecular Weight263.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC
InChIInChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(15-8-9)11(16)17-5/h6-8H,1-5H3
InChIKeyIXKFGVRURWXXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(pinacolboryl)picolinate: A Suzuki–Miyaura Building Block


Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 957065-99-5) is a heteroaryl pinacol boronate ester that serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura reactions. It incorporates a methoxycarbonyl group at the pyridine 2‑position and the boronate ester at the 5‑position, enabling direct installation of a 2‑carbomethoxypyridin‑5‑yl fragment into biaryl and heteroaryl scaffolds . Commercial specifications typically report ≥95% HPLC purity, a boiling point of 383.9 °C at 760 mmHg, and a recommended storage temperature of 2–8 °C under inert atmosphere [1].

Suzuki–Miyaura nucleophilic coupling partner
Pre-activated pinacol boronate ester for direct use
Installs 2‑carbomethoxypyridin‑5‑yl fragment

Why Bromide or Boronic Acid Analogs Fall Short


Attempts to substitute the pinacol boronate ester with methyl 5‑bromopicolinate or the free 5‑boronopicolinic acid introduce orthogonal liabilities. The bromide requires a separate borylation step or direct cross‑coupling with an organometallic partner, adding synthetic steps and limiting functional‑group tolerance. Conversely, free pyridine‑5‑boronic acids are susceptible to protodeboronation; kinetic studies show that 3‑ and 4‑pyridyl boronic acids display half‑lives >1 week at pH 12 and 70 °C, but 2‑pyridyl analogs degrade in 25–50 s at pH 7 and 70 °C [1]. Although 5‑substituted pyridines are less labile than 2‑pyridyl isomers, the pinacol ester form suppresses residual protodeboronation and enables direct use in Suzuki couplings without prior hydrolysis, avoiding the decomposition pathways documented for heteroaryl boronic acids [1].

Bromide alternative
May require an additional borylation step; organometallic borylation can limit functional‑group tolerance and add synthetic complexity.
Free boronic acid alternative
Susceptible to protodeboronation; pyridyl boronic acid half‑lives vary strongly with substitution pattern, potentially undermining stoichiometric control.

Quantitative Stability and Reactivity Advantages


Protodeboronation Half-Life of Pyridyl Boronic Acids

The free boronic acid analog of the target compound (5‑boronopicolinic acid) belongs to the class of 3‑/4‑pyridyl boronic acids, which exhibit protodeboronation half‑lives >1 week at pH 12 and 70 °C, in stark contrast to 2‑pyridyl boronic acids that degrade with t₀.₅ ≈ 25–50 s at pH 7 and 70 °C [1]. The pinacol ester further stabilizes the carbon–boron bond, eliminating the zwitterionic fragmentation pathway responsible for rapid protodeboronation of 2‑pyridyl systems [1].

Protodeboronation t½
Class-level
5‑substituted pyridyl boronic acids: t½ >1 week (pH 12, 70 °C)
2‑pyridyl boronic acids: t½ ≈ 25–50 s (pH 7, 70 °C)
>10⁴‑fold difference; pinacol ester further stabilizes C–B bond
Supports reliable stoichiometric delivery in multi‑step synthesis
pH–rate profiles measured at 70 °C; pinacol ester advantage inferred from class behavior
protodeboronation kinetics pyridyl boronic acid stability Suzuki coupling pre‑activation

Suzuki–Miyaura Coupling Efficiency of Boronate Esters

In a comparative study of arylboron nucleophiles under nickel‑catalyzed Suzuki–Miyaura conditions, arylboronic acids were the most reactive and atom‑economic. Aryl pinacol boronates displayed intermediate reactivity, while neopentylglycol boronates were more efficient than pinacol boronates in anhydrous conditions [1]. Although this study did not include the specific picolinate ester, the class‑level trend indicates that pinacol boronates balance reactivity with stability, outperforming boronic acids in terms of shelf‑life and chromatographic compatibility while remaining competent coupling partners.

Coupling Reactivity
Class-level
Reactivity: neopentylglycol boronate > pinacol boronate > potassium trifluoroborate (anhydrous)
Boronic acid: highest reactivity, lowest stability
Pinacol ester: intermediate reactivity, silica‑gel compatible
Balances coupling reactivity with purification compatibility
Ni‑catalyzed conditions; ranking shifts with water content
Suzuki–Miyaura cross-coupling aryl boronate reactivity nickel catalysis

Chromatographic Stability on Silica Gel

Free arylboronic acids often suffer from strong adsorption and decomposition on silica gel, complicating purification. A systematic study demonstrated that aryl boronic 1,1,2,2‑tetraethylethylene glycol esters (ArB(Epin)) are stable on silica gel and afford higher isolated yields after Suzuki coupling compared to both the parent boronic acids and pinacol esters [1]. Nevertheless, pinacol esters remain more stable toward chromatography than the corresponding boronic acids, which is a critical practical advantage for compound purification.

Silica Gel Stability
Supporting evidence
Isolated biaryl yield after chromatography: ArB(Epin) > pinacol ester > boronic acid
Pinacol ester withstands silica gel, improving post‑purification yield
Streamlines purification without significant decomposition
Comparative yields following column chromatography and Suzuki coupling
silica gel chromatography boronate stability purification

Optimal Synthesis and Procurement Applications


Late-Stage Functionalization of Drug-Like Scaffolds

The pinacol ester permits direct introduction of the 2‑carbomethoxy‑5‑pyridyl group onto complex aryl or heteroaryl halides in the final steps of medicinal chemistry synthesis. Its shelf‑stable, pre‑activated form eliminates the need for in‑situ borylation of methyl 5‑bromopicolinate, reducing step count and avoiding metal‑catalyzed borylation conditions that may be incompatible with sensitive functionalities .

Synthesis of Bipyridine Ligands

The 5‑pyridyl boronate is an ideal partner for coupling with 2‑halopyridines to construct unsymmetrical bipyridines, which serve as ligands in transition‑metal catalysis and as structural motifs in coordination polymers . The methoxycarbonyl group remains intact during coupling and can subsequently be hydrolyzed to the carboxylic acid for further derivatization.

Multi-Kilogram Procurement for Parallel Library Synthesis

With ≥95% HPLC purity routinely available from multiple vendors and a recommended storage of 2–8 °C under inert gas [1], the compound is suited for building block collections in high‑throughput experimentation. Its defined stoichiometry and low propensity for protodeboronation ensure consistent performance across large reaction arrays.

Application
Selection Property
Validation Focus
Late‑stage functionalization
Shelf‑stable pre‑activated boronate
Direct coupling under mild conditions
Bipyridine ligand synthesis
Heteroaryl‑halide coupling partner
Functional group tolerance for further derivatization
Parallel library synthesis
Consistent purity and stoichiometry
Protodeboronation resistance for reproducible results
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